Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride
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Overview
Description
Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride typically involves the esterification of 5,5-dimethylpiperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl pipecolinate hydrochloride: Another piperidine derivative with similar structural features.
Methyl 2-piperidinecarboxylate hydrochloride: Shares the piperidine core but differs in the position of the ester group.
Uniqueness
Methyl 5,5-dimethylpiperidine-2-carboxylate hydrochloride is unique due to the presence of two methyl groups at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and can lead to different pharmacological properties .
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 5,5-dimethylpiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)5-4-7(10-6-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
InChI Key |
AUTRGUZICYVNCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(NC1)C(=O)OC)C.Cl |
Origin of Product |
United States |
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